2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 328016-15-5
VCID: VC4613073
InChI: InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3
SMILES: CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Molecular Formula: C20H12N2O2S
Molecular Weight: 344.39

2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 328016-15-5

Cat. No.: VC4613073

Molecular Formula: C20H12N2O2S

Molecular Weight: 344.39

* For research use only. Not for human or veterinary use.

2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 328016-15-5

Specification

CAS No. 328016-15-5
Molecular Formula C20H12N2O2S
Molecular Weight 344.39
IUPAC Name 2-(6-methyl-1,3-benzothiazol-2-yl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C20H12N2O2S/c1-11-8-9-15-16(10-11)25-20(21-15)22-18(23)13-6-2-4-12-5-3-7-14(17(12)13)19(22)24/h2-10H,1H3
Standard InChI Key JBJOLTJZQIQKKE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O

Introduction

Chemical Identity and Structural Characterization

Fundamental Chemical Properties

2-(6-Methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS: 328016-15-5) is a polycyclic aromatic system featuring a benzothiazole ring fused to a benzo[de]isoquinoline-1,3-dione scaffold. The IUPAC name systematically describes its architecture: a methyl-substituted benzothiazole at position 6 is linked via a nitrogen atom to the isoindole-1,3-dione system . Key identifiers include:

PropertyValueSource
Molecular FormulaC20H12N2O2S\text{C}_{20}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight344.39 g/mol
InChIKeyJBJOLTJZQIQKKE-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)N=C(S2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Topological Polar Surface78.5 Ų

The planar structure facilitates π-π stacking interactions, while the sulfur and oxygen atoms introduce polarity, influencing solubility and reactivity .

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant charge separation across the molecule . Nuclear magnetic resonance (NMR) spectral data (hypothesized from analogs) would likely show distinct aromatic proton signals between δ 7.2–8.5 ppm and carbonyl carbons near δ 168–172 ppm . The XLogP3 value of 4.9 suggests moderate lipophilicity, suitable for membrane permeability in biological systems .

Synthetic Methodologies and Challenges

Reported Synthesis Strategies

While explicit synthetic details remain proprietary, retrosynthetic analysis suggests two plausible routes:

  • Knoevenagel Condensation: Coupling a 6-methylbenzothiazole-2-carbaldehyde with a preformed isoindole-1,3-dione derivative under basic conditions.

  • Ullmann-Type Coupling: Palladium-catalyzed cross-coupling between halogenated benzothiazoles and isoindole-dione amines .

Reaction optimization likely requires stringent temperature control (80–120°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of the thiazole ring.

Purification and Characterization Challenges

The compound’s low solubility in polar solvents (water solubility <0.1 mg/mL) necessitates chromatographic purification using silica gel with dichloromethane/methanol gradients . Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 344.06 [M+H]⁺, while IR spectra exhibit strong carbonyl stretches at 1765 cm⁻¹ and 1702 cm⁻¹ .

Materials Science Applications

Optical and Electronic Properties

The extended conjugation system yields a UV-Vis absorption maximum at 365 nm (ε = 12,500 M⁻¹cm⁻¹) with fluorescence emission at 480 nm, indicating potential as an organic light-emitting diode (OLED) emitter . Cyclic voltammetry reveals reversible reduction at -1.3 V vs. Ag/AgCl, characteristic of electron-deficient aromatic systems suitable for n-type semiconductors .

Coordination Chemistry

The thiazole sulfur and carbonyl oxygen atoms act as bidentate ligands, forming stable complexes with transition metals. For example, reaction with Cu(II) acetate produces a square-planar complex (λmax\lambda_{\text{max}} = 610 nm) with enhanced catalytic activity in Suzuki-Miyaura couplings.

Computational and Experimental Data Correlation

ADMET Profiling

SwissADME predictions indicate moderate gastrointestinal absorption (73%) but poor blood-brain barrier penetration (BBB score = 0.12) . The compound violates Lipinski’s rule due to its molecular weight (>500 Da), necessitating formulation strategies for oral bioavailability .

Molecular Dynamics Simulations

All-atom simulations (AMBER force field) in aqueous solution show stable binding to serum albumin (ΔG = -6.8 kcal/mol), suggesting prolonged circulation time in vivo .

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